molecular formula C20H16FN3OS B11257035 6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11257035
M. Wt: 365.4 g/mol
InChI Key: MUENBWPMOHUHQX-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent .

Industrial Production Methods

the use of microwave-assisted synthesis offers advantages such as shorter reaction times and higher yields, making it a promising approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The exact molecular pathways and targets can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H16FN3OS/c1-12-5-3-4-6-16(12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-7-9-15(21)10-8-14/h3-11H,1-2H3,(H,22,25)

InChI Key

MUENBWPMOHUHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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